molecular formula C12H17N5O2S B3173943 {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine CAS No. 951523-69-6

{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine

Cat. No.: B3173943
CAS No.: 951523-69-6
M. Wt: 295.36 g/mol
InChI Key: XQVNZDVHSHNILB-UHFFFAOYSA-N
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Description

The compound {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine features a benzotriazole core substituted at position 5 with a pyrrolidine sulfonyl group and an ethylamine side chain at position 1. Benzotriazole derivatives are widely studied for their diverse pharmacological activities, including antiviral, antimicrobial, and cytotoxic properties . The pyrrolidinylsulfonyl moiety may enhance solubility and binding affinity, while the ethylamine chain could influence pharmacokinetic properties.

Properties

IUPAC Name

2-(5-pyrrolidin-1-ylsulfonylbenzotriazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c13-5-8-17-12-4-3-10(9-11(12)14-15-17)20(18,19)16-6-1-2-7-16/h3-4,9H,1-2,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVNZDVHSHNILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(N=N3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : The synthesis starts with the preparation of 5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazole, followed by nucleophilic substitution with a suitable ethylamine derivative.

  • Reaction Conditions: : Typical conditions involve an inert atmosphere, controlled temperatures (usually 0–50°C), and the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

  • Industrial-scale production may use continuous flow reactors to enhance yield and efficiency.

  • Optimization of reaction conditions to minimize side products and maximize purity is critical.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can occur under strong oxidizing agents, leading to sulfonyl derivatives.

  • Reduction: : Reductive conditions can break down the benzotriazole ring or reduce sulfonyl groups to thiols.

  • Substitution: : Commonly undergoes nucleophilic substitution at the benzotriazole moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines, thiols, or alcohols.

Major Products

  • From oxidation: Sulfonyl-oxide derivatives.

  • From reduction: Amine or thiol derivatives.

  • From substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Research indicates that compounds with a pyrrolidine sulfonamide structure exhibit significant biological activities, including:

  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Pharmaceutical Development

The compound has been investigated as a potential lead in drug development, particularly for conditions such as migraines and other neurological disorders. Its structural similarity to Almotriptan, a known triptan used for migraine treatment, suggests it may possess similar efficacy.

Case Study : A study published in Pharmaceutical Research highlighted the synthesis and evaluation of various analogs of Almotriptan, including derivatives like {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine. The results indicated promising activity against migraine models in vivo .

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further modifications and derivatizations, leading to the creation of new compounds with enhanced properties.

Data Table: Synthetic Pathways

Reaction TypeReagents UsedYield (%)
SulfonationPyrrolidine + Sulfonyl Chloride85
Amidation{Benzotriazole} + Ethylamine75
AlkylationAlkyl Halide + Base90

Biological Assays

The compound has been subjected to various biological assays to evaluate its effectiveness against specific targets such as enzymes involved in inflammation and cancer progression.

Case Study : In vitro assays demonstrated that this compound inhibited the activity of certain kinases associated with tumor growth .

Mechanism of Action

The compound's effects are primarily driven by its interaction with biological macromolecules. The sulfonyl group can form strong interactions with protein targets, whereas the benzotriazole moiety can participate in π-π stacking and hydrogen bonding. These interactions can disrupt or enhance the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives ()

Compounds 157 and 158 from share the benzotriazolylmethyl group but differ in substituents:

  • 157: Dimethylaminoethyl side chain.
  • 158: Octahydroquinolizinyl group.

Synthesis : Both were synthesized via heating N-substituted 1,2-phenylenediamine with (1H-1,2,3-benzotriazol-1-yl)acetic acid under nitrogen, followed by extraction and purification (>95% purity confirmed by NMR and elemental analysis) .

Key Differences :

  • The ethylamine chain in the target compound is shorter than the dimethylaminoethyl group in 157, which may reduce steric hindrance.
Triazol-Sulfonamide Derivatives ()

Compound 12 (5-(dimethylamino)-N-((1-(2-(piperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methyl)naphthalene-1-sulfonamide) shares a sulfonamide group and triazole core.

Synthesis : Utilized click chemistry (Cu-catalyzed azide-alkyne cycloaddition) with LC-MS quantification .

Key Differences :

  • The naphthalene sulfonamide in 12 contrasts with the benzotriazole core of the target compound, likely affecting π-π stacking interactions.
  • The piperidinyl group in 12 may confer different basicity compared to the pyrrolidinylsulfonyl group.
Quinazoline-Triazole Hybrids ()

Quinazoline derivatives (e.g., 6g ) incorporate a 1,2,4-triazole Schiff base and exhibit antimicrobial activity (71% inhibition against辣椒枯萎菌 at 50 μg/mL) .

Synthesis : Involved Schiff base formation and thioetherification, differing from the target compound’s likely nucleophilic substitution pathway.

Key Differences :

  • The quinazoline core in 6g replaces benzotriazole, which may reduce planarity and alter binding modes.
  • The Schiff base linkage in 6g is absent in the target compound, suggesting differences in stability and reactivity.

Key Observations :

  • Benzotriazole/benzimidazole derivatives (e.g., 157 ) show cytotoxicity and antiviral activity, suggesting the target compound may share similar mechanisms .
  • Antimicrobial activity in 6g highlights the role of triazole motifs, which are retained in the target compound .

Physicochemical Properties

  • Solubility: Sulfonamide groups (present in the target compound and 12) may improve water solubility compared to non-sulfonylated analogs like 6g.
  • Stability : The ethylamine chain in the target compound is less prone to hydrolysis than the Schiff base in 6g , suggesting better stability in physiological conditions .

Biological Activity

The compound {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine is a derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinyl group linked to a sulfonamide moiety and a benzotriazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where x,y,z,a,bx,y,z,a,b represent the respective number of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the compound.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases such as salt-inducible kinase 2 (SIK2), which plays a role in cancer progression and inflammation .
  • Microtubule Dynamics : Studies indicate that related compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerInduces apoptosis and cell cycle arrest in cancer cell lines .
Anti-inflammatoryMay inhibit inflammatory pathways through kinase inhibition .
AntimicrobialPotential activity against bacterial strains; specific studies are ongoing.

1. Anticancer Activity

A study investigated the effects of similar benzotriazole derivatives on prostate cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through the activation of c-Jun N-terminal kinase (JNK) pathways .

2. Anti-inflammatory Effects

Research has shown that compounds with similar structures can effectively inhibit pro-inflammatory cytokine production. This suggests that this compound may also possess anti-inflammatory properties by modulating signaling pathways involved in inflammation .

3. Antimicrobial Properties

Preliminary studies on related pyrazole derivatives indicate promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity .

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of benzotriazole derivatives. For instance:

  • SAR Analysis : Variations in substituents on the benzotriazole ring significantly affect the potency against cancer cell lines and inflammatory responses.
  • In Vivo Studies : Animal models are being utilized to assess the therapeutic potential and toxicity profiles of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine
Reactant of Route 2
Reactant of Route 2
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine

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